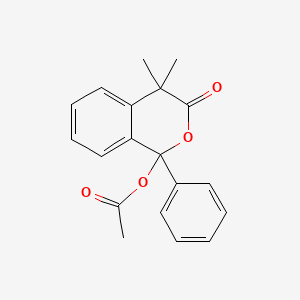

4,4-Dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 4,4-dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate involves several steps. One common synthetic route includes the reaction of 4,4-dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4,4-dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate undergoes various chemical reactions, including:

Scientific Research Applications

4,4-dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways . This inhibition can result in various pharmacological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

4,4-dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate can be compared with similar compounds such as:

- 4,4-dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl butyrate

- 4,4-dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl propionate

These compounds share similar structural features but differ in their ester groups, which can lead to variations in their chemical and biological properties .

Biological Activity

4,4-Dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate, a compound with a complex chemical structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H18O4 with a molecular weight of approximately 310.34 g/mol. The compound features a unique isochromenyl structure that may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of isochromene can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of pro-apoptotic pathways and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Isochromene Derivative A | MCF7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |

| Isochromene Derivative B | HeLa (Cervical Cancer) | 8.2 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Compounds within this class have demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. Similar isoquinoline derivatives have shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several isochromene derivatives and evaluated their anticancer efficacy against various cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting potent activity against cancer cells while maintaining low toxicity to normal cells .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial assessment was conducted using standard strains to determine the efficacy of the compound against common pathogens. The study found that the compound exhibited significant antibacterial activity with MIC values comparable to those of established antibiotics .

Properties

CAS No. |

10271-34-8 |

|---|---|

Molecular Formula |

C19H18O4 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

(4,4-dimethyl-3-oxo-1-phenylisochromen-1-yl) acetate |

InChI |

InChI=1S/C19H18O4/c1-13(20)22-19(14-9-5-4-6-10-14)16-12-8-7-11-15(16)18(2,3)17(21)23-19/h4-12H,1-3H3 |

InChI Key |

DDMLLGMPLLDPCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1(C2=CC=CC=C2C(C(=O)O1)(C)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.